molecular formula C25H17N3O5 B11564969 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B11564969
M. Wt: 439.4 g/mol
InChI Key: DKODHOZBFIAEQH-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes benzoxazole, nitrophenyl, and furan carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide include other benzoxazole derivatives, nitrophenyl compounds, and furan carboxamides. Examples include:

  • Benzoxazole
  • 3-nitrophenyl derivatives
  • Furan-2-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H17N3O5/c1-15-9-10-17(25-27-19-7-2-3-8-22(19)33-25)14-20(15)26-24(29)23-12-11-21(32-23)16-5-4-6-18(13-16)28(30)31/h2-14H,1H3,(H,26,29)

InChI Key

DKODHOZBFIAEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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